molecular formula C12H12F3NO3 B13727029 Methyl N-formyl-a-(trifluoromethyl)phenylalaninate

Methyl N-formyl-a-(trifluoromethyl)phenylalaninate

Cat. No.: B13727029
M. Wt: 275.22 g/mol
InChI Key: OTYGDCNQTCVVGV-NSHDSACASA-N
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Description

Methyl N-formyl-a-(trifluoromethyl)phenylalaninate is a synthetic compound with the molecular formula C12H12F3NO3 and a molecular weight of 275.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-formyl-a-(trifluoromethyl)phenylalaninate typically involves the reaction of phenylalanine derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-formyl-a-(trifluoromethyl)phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl N-formyl-a-(trifluoromethyl)phenylalaninate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl N-formyl-a-(trifluoromethyl)phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl N-formyl-a-(trifluoromethyl)phenylalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

methyl (2S)-2-benzyl-3,3,3-trifluoro-2-formamidopropanoate

InChI

InChI=1S/C12H12F3NO3/c1-19-10(18)11(16-8-17,12(13,14)15)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,17)/t11-/m0/s1

InChI Key

OTYGDCNQTCVVGV-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@@](CC1=CC=CC=C1)(C(F)(F)F)NC=O

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)NC=O

Origin of Product

United States

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